Cas no 106276-04-4 (2-(2-Morpholinoethoxy)phenylmethanol)

2-(2-Morpholinoethoxy)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol,2-[2-(4-morpholinyl)ethoxy]-
- [2-(2-Morpholin-4-ylethoxy)phenyl]Methanol
- [2-(2-morpholinoethoxy)phenyl]methanol
- [2-(2-morpholin-4-yl-ethoxy)-phenyl]-methanol
- 2-(2-Morpholino-aethoxy)-benzylalkohol
- 2-(2-morpholino-ethoxy)-benzyl alcohol
- W-204605
- AKOS000247996
- 106276-04-4
- SCHEMBL7123326
- {2-[2-(morpholin-4-yl)ethoxy]phenyl}methanol
- CS-0339537
- MJDMCSJTOOAYPS-UHFFFAOYSA-N
- DTXSID20428202
- (2-(2-Morpholinoethoxy)phenyl)methanol
- MS-22280
- MFCD07772843
- 2-(2-Morpholinoethoxy)phenylmethanol
-
- Inchi: InChI=1S/C13H19NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2
- InChI Key: MJDMCSJTOOAYPS-UHFFFAOYSA-N
- SMILES: O1CCN(CCOC2C=CC=CC=2CO)CC1
Computed Properties
- Exact Mass: 237.13600
- Monoisotopic Mass: 237.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.9Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.138
- Melting Point: 80 °C
- Boiling Point: 392.8°Cat760mmHg
- Flash Point: 191.3°C
- Refractive Index: 1.542
- PSA: 41.93000
- LogP: 0.82780
2-(2-Morpholinoethoxy)phenylmethanol Security Information
2-(2-Morpholinoethoxy)phenylmethanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Morpholinoethoxy)phenylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB224794-1 g |
[2-(2-Morpholinoethoxy)phenyl]methanol; 95% |
106276-04-4 | 1g |
€152.30 | 2023-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410207-250mg |
(2-(2-Morpholinoethoxy)phenyl)methanol |
106276-04-4 | 98% | 250mg |
¥966.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410207-1g |
(2-(2-Morpholinoethoxy)phenyl)methanol |
106276-04-4 | 98% | 1g |
¥2488.00 | 2024-08-09 | |
TRC | B497450-100mg |
[2-(2-Morpholinoethoxy)phenyl]methanol |
106276-04-4 | 100mg |
$ 115.00 | 2022-06-07 | ||
TRC | B497450-50mg |
[2-(2-Morpholinoethoxy)phenyl]methanol |
106276-04-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B497450-10mg |
[2-(2-Morpholinoethoxy)phenyl]methanol |
106276-04-4 | 10mg |
$ 50.00 | 2022-06-07 |
2-(2-Morpholinoethoxy)phenylmethanol Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 2-(2-Morpholinoethoxy)phenylmethanol
Introduction to 2-(2-Morpholinoethoxy)phenylmethanol (CAS No. 106276-04-4)
2-(2-Morpholinoethoxy)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 106276-04-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in drug discovery and development. The unique structural features of 2-(2-Morpholinoethoxy)phenylmethanol contribute to its utility in various chemical and biological applications.
The molecular structure of 2-(2-Morpholinoethoxy)phenylmethanol consists of a phenyl ring substituted with a 2-morpholinoethoxy group. This configuration imparts specific electronic and steric properties that can influence its interactions with biological targets. The presence of the morpholine moiety enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical design.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds like 2-(2-Morpholinoethoxy)phenylmethanol. Research has indicated that this molecule may have potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The morpholine group, in particular, has been identified as a key pharmacophore in several bioactive molecules, contributing to their therapeutic efficacy.
One of the most compelling aspects of 2-(2-Morpholinoethoxy)phenylmethanol is its role as a building block in the synthesis of more complex pharmaceutical agents. Chemists have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, derivatives of 2-(2-Morpholinoethoxy)phenylmethanol have been investigated for their potential as kinase inhibitors, which are crucial in the management of cancers and other chronic diseases.
The synthesis of 2-(2-Morpholinoethoxy)phenylmethanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular architecture.
Evaluation of the biological activity of 2-(2-Morpholinoethoxy)phenylmethanol has revealed promising results in preclinical studies. These studies have focused on understanding how the compound interacts with target enzymes and receptors at the molecular level. High-throughput screening (HTS) techniques have been instrumental in identifying lead compounds for further development, and 2-(2-Morpholinoethoxy)phenylmethanol has emerged as a candidate worthy of further investigation.
The chemical properties of 2-(2-Morpholinoethoxy)phenylmethanol, including its stability and reactivity, have been thoroughly characterized. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have provided valuable insights into its molecular structure. These analytical techniques are essential for confirming the identity and purity of the compound, ensuring that it meets regulatory standards for pharmaceutical use.
In conclusion, 2-(2-Morpholinoethoxy)phenylmethanol (CAS No. 106276-04-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable compound for drug discovery and development. Ongoing research continues to explore its applications in treating various diseases, highlighting its importance in modern medicine.
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